![molecular formula C18H17NS B2671323 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 338749-88-5](/img/structure/B2671323.png)
4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline
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Description
4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline is a chemical compound with the molecular formula C18H17NS . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. This core is substituted at the 4 and 8 positions with methyl groups and at the 2 position with a (4-methylphenyl)sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline are not fully detailed in the search results. The molecular weight is reported to be 279.399 Da .Scientific Research Applications
Pharmaceutical Research
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Many pharmacological compounds, including saquinavir and chloroquine, have been marketed as quinoline molecules with good anti-viral and anti-parasitic properties .
Anti-Viral Properties
Quinoline molecules have shown good anti-viral properties . This makes them valuable in the development of medications to treat viral infections.
Anti-Parasitic Properties
Quinoline molecules have also demonstrated anti-parasitic properties . This suggests potential applications in the treatment of parasitic diseases.
Anti-Cancer Properties
Quinoline derivatives have inhibitory effects on cancer . This suggests that they could be used in the development of new cancer treatments.
Treatment of Alzheimer’s Disease
Quinoline acyl chalcone derivatives have significant AChE inhibitory activity . This suggests potential applications in the treatment of Alzheimer’s disease.
Anti-Inflammatory Properties
Quinoline derivatives have shown inhibitory effects on inflammation . This suggests potential applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
4,8-dimethyl-2-(4-methylphenyl)sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NS/c1-12-7-9-15(10-8-12)20-17-11-14(3)16-6-4-5-13(2)18(16)19-17/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKPSWRXBKRCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline |
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